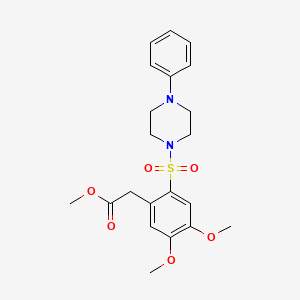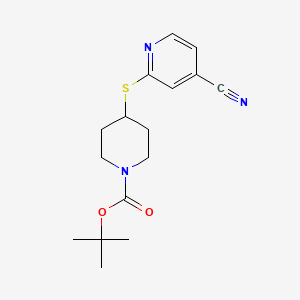![molecular formula C17H27N3O4S B2676696 N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide CAS No. 2415571-02-5](/img/structure/B2676696.png)
N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide, also known as DMS-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DMS-10 is a novel small molecule that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide is not fully understood yet. However, studies have shown that N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide can interact with various cellular targets, including enzymes and receptors. N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide has also been shown to interact with the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide has shown various biochemical and physiological effects in studies. In cancer cells, N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In inflammation-related disorders, N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide has been shown to reduce inflammation and suppress the immune response. N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide has also been shown to have neuroprotective effects in studies related to neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide in lab experiments is its high potency and selectivity. N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide has been shown to have a low toxicity profile, making it suitable for use in various in vitro and in vivo studies. However, the synthesis of N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide is a complex process that requires expertise in organic chemistry. Another limitation of using N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide in lab experiments is its limited availability, which can limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for the use of N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide in scientific research. One of the significant areas of research is the development of N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide-based therapies for cancer and inflammation-related disorders. Studies are also ongoing to understand the mechanism of action of N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide fully. Further research is needed to explore the potential of N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide in the treatment of neurological disorders. Additionally, the synthesis of N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide can be optimized to increase its availability and reduce the cost of production.
Conclusion:
In conclusion, N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide, also known as N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide, is a novel small molecule that has shown promising results in various scientific research applications. N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide has potential applications in cancer treatment, inflammation-related disorders, and neurological disorders. Further research is needed to understand the mechanism of action of N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide fully and explore its potential in various therapeutic areas.
Métodos De Síntesis
The synthesis of N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide involves a multi-step process that includes the reaction of piperidine with 1,3-dichloropropane, followed by the reaction of the resulting compound with sodium dimethylsulfamide. The final product is obtained by reacting the intermediate compound with phenoxyacetic acid chloride. The synthesis of N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide has shown potential in various scientific research applications. One of the significant areas of research involves cancer treatment. Studies have shown that N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide has also shown potential in the treatment of inflammation-related disorders such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-14(24-16-7-5-4-6-8-16)17(21)18-13-15-9-11-20(12-10-15)25(22,23)19(2)3/h4-8,14-15H,9-13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUKYZUGNYUMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)S(=O)(=O)N(C)C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2676613.png)
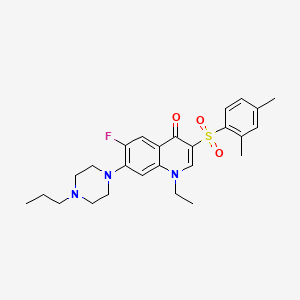
![2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2676618.png)
![Diethyl 5-[2-[[5-[[[2-(4-chlorophenoxy)acetyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2676620.png)

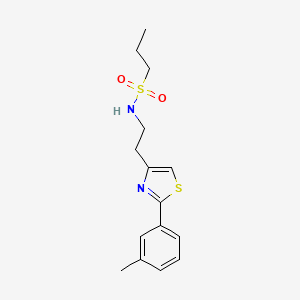
![N-(3,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2676627.png)



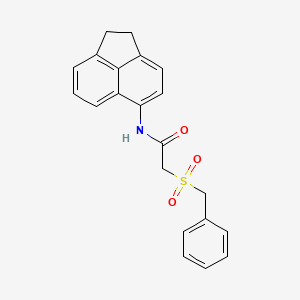
![4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2676633.png)
